5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione
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Overview
Description
5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is a heterocyclic compound that contains a triazolidine ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate aldehydes with thiourea derivatives under specific conditions. One common method involves the use of electrocatalytic tandem assembly, where aldehydes react with thiourea in the presence of sodium halides in an undivided cell. This method is efficient and adheres to green chemistry principles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted triazolidine derivatives.
Scientific Research Applications
5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-one: Similar structure but with an oxygen atom instead of sulfur.
5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-selenone: Contains selenium instead of sulfur.
Uniqueness
5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is unique due to its specific thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-4-13(5-2)14-12(17)16(15-13)11-8-6-10(3)7-9-11/h6-9,15H,4-5H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSBBGCQTBTCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=C(C=C2)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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